molecular formula C9H15N3O2 B2532755 [4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol CAS No. 1518104-60-3

[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol

Cat. No.: B2532755
CAS No.: 1518104-60-3
M. Wt: 197.238
InChI Key: LZQAAKUGINNGHT-UHFFFAOYSA-N
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Description

[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol is a chemical compound that features a morpholine ring substituted with a 1-methylimidazole group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol typically involves the reaction of morpholine derivatives with 1-methylimidazole under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with a suitable halomethyl derivative of 1-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or carboxylates can be employed in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used to mimic the active sites of metalloenzymes, providing insights into their mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the morpholine ring can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(1H-Imidazol-1-yl)morpholine]: Similar structure but lacks the hydroxymethyl group.

    [4-(1-Methylimidazol-2-yl)piperidine]: Contains a piperidine ring instead of a morpholine ring.

    [4-(1-Methylimidazol-2-yl)tetrahydropyran]: Features a tetrahydropyran ring instead of a morpholine ring.

Uniqueness

[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol is unique due to the presence of both the imidazole and morpholine rings, along with the hydroxymethyl group

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)morpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-3-2-10-9(11)12-4-5-14-8(6-12)7-13/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQAAKUGINNGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCOC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518104-60-3
Record name [4-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methanol
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